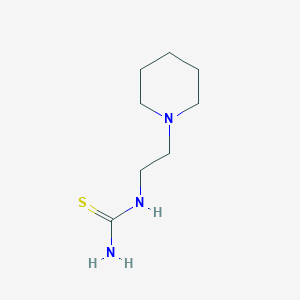

1-(2-Piperidinoethyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3S/c9-8(12)10-4-7-11-5-2-1-3-6-11/h1-7H2,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIWOJALUCBCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375172 | |

| Record name | N-[2-(Piperidin-1-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-87-7 | |

| Record name | N-[2-(1-Piperidinyl)ethyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Piperidin-1-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Piperidinoethyl)-2-thiourea, a molecule of interest in medicinal chemistry due to the presence of both the versatile thiourea moiety and the pharmacologically relevant piperidine ring. This document details the synthetic protocol, purification methods, and a full characterization profile, including tabulated quantitative data and predicted spectral information.

Synthesis

The synthesis of this compound is most directly achieved through the reaction of 2-piperidinoethyl isothiocyanate with ammonia. This nucleophilic addition reaction is a common and efficient method for the preparation of monosubstituted thioureas.

Experimental Protocol

Materials:

-

2-Piperidinoethyl isothiocyanate

-

Ammonia solution in methanol (e.g., 7N)

-

Methanol

-

Ethanol (for recrystallization)

-

Activated carbon

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidinoethyl isothiocyanate (1.0 equivalent) in methanol.

-

Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (a molar excess, e.g., 1.5 to 2.0 equivalents) dropwise at room temperature. The reaction is typically carried out for 12 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution is filtered while hot. The filtrate is then allowed to cool to room temperature and subsequently cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₇N₃S |

| Molecular Weight | 187.31 g/mol |

| CAS Number | 206761-87-7 |

| Melting Point | 107-113 °C |

| Appearance | White to off-white solid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Spectroscopic Data (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃):

-

Piperidine Protons: Multiplets in the range of δ 1.4-1.6 ppm (for the C-H protons at positions 3, 4, and 5 of the piperidine ring) and δ 2.3-2.5 ppm (for the C-H protons at positions 2 and 6, adjacent to the nitrogen).

-

Ethyl Bridge Protons: A triplet at approximately δ 2.6 ppm (-CH₂-N(piperidine)) and a quartet at approximately δ 3.6 ppm (-CH₂-NH-).

-

Thiourea NH Protons: Broad singlets that can appear over a wide range, typically δ 6.0-8.0 ppm, due to hydrogen bonding and exchange. The NH₂ protons may appear as a broad singlet.

-

-

¹³C NMR (in CDCl₃):

-

Thiocarbonyl Carbon (C=S): A characteristic downfield signal around δ 180-185 ppm.

-

Piperidine Carbons: Signals for the piperidine ring carbons are expected in the aliphatic region, typically around δ 54 ppm for the carbons adjacent to the nitrogen (C2, C6), and around δ 24-26 ppm for the other carbons (C3, C4, C5).

-

Ethyl Bridge Carbons: Two signals corresponding to the ethyl linker carbons, expected around δ 58 ppm (-CH₂-N(piperidine)) and δ 43 ppm (-CH₂-NH-).

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups of the thiourea moiety.

-

C-H Stretching: Multiple bands in the region of 2800-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl bridge.

-

N-H Bending: A band around 1600-1650 cm⁻¹ attributed to the N-H bending vibration.

-

C=S Stretching (Thioamide I band): A characteristic absorption band in the region of 1300-1400 cm⁻¹.

-

C-N Stretching (Thioamide II band): A band in the region of 1450-1550 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 187, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the ethyl linker and fragmentation of the piperidine ring. Key fragments might include ions corresponding to the piperidinomethyl cation and fragments arising from the loss of the thiourea group.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical relationship of characterization techniques.

An In-depth Technical Guide to 1-(2-Piperidinoethyl)-2-thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(2-Piperidinoethyl)-2-thiourea. This document collates available physicochemical data, outlines a plausible synthetic protocol, and discusses the general biological significance of thiourea derivatives in the context of drug discovery. While specific experimental spectroscopic and detailed biological data for this particular compound are limited in publicly accessible literature, this guide offers a foundational understanding for researchers interested in its further investigation.

Introduction

This compound is a disubstituted thiourea derivative featuring a piperidine ring connected to a thiourea moiety via an ethyl linker. The thiourea functional group is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of a piperidine ring, a common scaffold in many pharmaceuticals, can significantly influence the compound's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic stability. This guide aims to consolidate the known chemical information of this compound and provide a basis for future research and development.

Chemical Structure and Properties

The structural formula of this compound is presented below:

Molecular Formula: C₈H₁₇N₃S[1][2]

Molecular Weight: 187.31 g/mol [1][2][3]

CAS Number: 206761-87-7[1][2][3]

IUPAC Name: N-[2-(1-piperidinyl)ethyl]thiourea

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These values are compiled from various chemical supplier databases and may include predicted data.

| Property | Value | Reference(s) |

| Melting Point | 107 °C | [1][2] |

| Boiling Point | 307.7 °C at 760 mmHg | [1][2] |

| Density | 1.107 g/cm³ | [1][2] |

| Flash Point | 139.9 °C | [1][2] |

| pKa (Predicted) | 14.72 ± 0.70 | [1][2] |

| LogP (Predicted) | 1.33460 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through two primary routes as illustrated below.

Caption: Proposed synthetic routes for this compound.

Experimental Protocol (Proposed)

This protocol is a general procedure based on known methods for synthesizing N-substituted thioureas and should be optimized for specific laboratory conditions.

Materials:

-

2-(Piperidin-1-yl)ethan-1-amine

-

Benzoyl isothiocyanate

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Caption: Experimental workflow for the proposed synthesis.

Step 1: Synthesis of N-Benzoyl-N'-(2-(piperidin-1-yl)ethyl)thiourea

-

Dissolve 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl isothiocyanate (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis of the Benzoyl Group

-

Once the initial reaction is complete, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ (Thiourea) | 7.0 - 8.0 | Broad singlet | 2H |

| NH (Thiourea) | 6.0 - 7.0 | Broad singlet | 1H |

| -CH₂-N(piperidine) | 2.5 - 2.8 | Triplet | 2H |

| -CH₂-N(thiourea) | 3.4 - 3.7 | Quartet | 2H |

| Piperidine (α-CH₂) | 2.4 - 2.6 | Multiplet | 4H |

| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | Multiplet | 6H |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiourea) | 180 - 185 |

| -CH₂-N(piperidine) | 55 - 60 |

| -CH₂-N(thiourea) | 40 - 45 |

| Piperidine (α-C) | 50 - 55 |

| Piperidine (β-C) | 25 - 30 |

| Piperidine (γ-C) | 23 - 28 |

FT-IR Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Thiourea) | 3400 - 3100 (broad) |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=S Stretch (Thiourea) | 1300 - 1100 |

| C-N Stretch | 1400 - 1200 |

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 187.1143, corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve cleavage of the ethyl linker and fragmentation of the piperidine ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce in the literature, the broader class of thiourea derivatives has been extensively investigated for a wide range of pharmacological activities.

One notable mention indicates that this compound is a useful reagent in the study of the antitumor activity of oridonin analogs containing a thiazole-fused A ring[1][2]. This suggests its potential as a building block or intermediate in the synthesis of more complex, biologically active molecules.

General Mechanisms of Action of Thiourea Derivatives

Thiourea derivatives exert their biological effects through various mechanisms, often involving interactions with key enzymes and signaling pathways.

Caption: General mechanisms of anticancer activity of thiourea derivatives.

These mechanisms often involve:

-

Enzyme Inhibition: Many thiourea derivatives are known to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Thiourea compounds can halt the cell cycle at different phases, preventing cancer cell division.

The presence of the piperidine moiety in this compound may enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties, making it an interesting candidate for further biological evaluation.

Conclusion

This compound is a molecule of interest due to the combined presence of the pharmacologically significant thiourea and piperidine scaffolds. While comprehensive experimental data is currently limited, this guide provides a solid foundation of its chemical properties and a viable synthetic approach. The predicted spectroscopic data and the discussion of the general biological activities of thiourea derivatives should serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of this compound. Further investigation is warranted to elucidate its specific biological mechanisms of action and to explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(2-Piperidinoethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 1-(2-Piperidinoethyl)-2-thiourea based on the activities of structurally related thiourea derivatives. As of the date of this publication, detailed mechanistic studies and quantitative biological data for this specific compound are limited in publicly available scientific literature. The information presented herein is intended to guide future research and drug development efforts.

Introduction

This compound is a small molecule belonging to the thiourea class of compounds, which are recognized for their diverse and significant biological activities. The thiourea scaffold, characterized by the N-C(S)-N core, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. This has led to the investigation of thiourea derivatives for a multitude of therapeutic applications, including as anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory agents[1]. The presence of a piperidine moiety in this compound may further influence its pharmacokinetic and pharmacodynamic properties, as piperidine is a common heterocyclic system found in many pharmaceuticals that can affect membrane permeability, metabolic stability, and receptor binding.

This technical guide consolidates the current understanding of potential mechanisms of action for this compound, drawing parallels from closely related analogs and the broader class of thiourea derivatives. It provides detailed experimental protocols for assays that could be employed to elucidate its precise biological functions and includes visualizations of relevant signaling pathways and experimental workflows.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 206761-87-7 | [2][3] |

| Molecular Formula | C₈H₁₇N₃S | [2][3] |

| Molecular Weight | 187.31 g/mol | [3] |

| Melting Point | 107 °C | [2] |

| Synonyms | N-[2-(1-piperidinyl)ethyl]thiourea, 1-(2-(Piperidin-1-yl)ethyl)thiourea | [2] |

Potential Mechanisms of Action and Biological Activities

While direct evidence for the mechanism of action of this compound is scarce, the extensive research on related thiourea derivatives points toward several plausible biological targets and activities.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant body of research has focused on thiourea derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.

A study by Buckheit et al. (1996) investigated a series of piperidinylethyl thiourea compounds as NNRTIs. While the unsubstituted parent compound, N-[2-(1-piperidine)ethyl]-N'-[2-(pyridyl)]thiourea, did not exhibit significant anti-HIV activity, derivatives with substitutions on the pyridyl ring were found to be potent inhibitors[4]. This suggests that the this compound scaffold has the potential to interact with the NNRTI binding pocket, although its efficacy may be limited without further chemical modification.

Hypothesized Signaling Pathway:

Anticancer Activity

Thiourea derivatives have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer. While no direct anticancer data for this compound has been reported, it has been noted as a useful reagent in the study of the antitumor activity of oridonin analogs[2][3]. This suggests its potential utility in cancer research, and by extension, it may possess intrinsic anticancer properties.

Potential anticancer mechanisms of thiourea derivatives include:

-

Enzyme Inhibition: Thiourea-based compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases[5][6][7][8][9].

-

Induction of Apoptosis: Many thiourea derivatives have been found to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways[10].

-

Inhibition of Angiogenesis: Some thiourea derivatives may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This can occur through the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[9].

Potential Signaling Pathway Inhibition (VEGFR-2 Example):

Other Potential Enzyme Inhibition

The thiourea scaffold is a versatile inhibitor of various enzymes. Based on studies of other thiourea derivatives, this compound could potentially inhibit enzymes such as:

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease[8].

-

Carbonic Anhydrases: These enzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs[7].

-

Tyrosinase: Inhibition of this enzyme is relevant for the treatment of hyperpigmentation disorders.

Experimental Protocols

To investigate the potential mechanisms of action of this compound, a series of in vitro assays can be performed. The following are detailed protocols for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the inhibition of HIV-1 RT activity.

Experimental Workflow:

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT)

-

Template/Primer (e.g., poly(A)/oligo(dT))

-

dNTP mix (dATP, dCTP, dGTP, dTTP) labeled with digoxigenin (DIG) and biotin

-

This compound stock solution in DMSO

-

Streptavidin-coated 96-well microplate

-

Anti-DIG-Peroxidase (POD) antibody

-

ABTS substrate solution

-

Stop solution (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nevirapine).

-

Reaction Setup: In each well of the streptavidin-coated microplate, add the reaction buffer, template/primer, and DIG/biotin-labeled dNTPs.

-

Inhibitor Addition: Add the diluted test compound or controls to the respective wells.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to all wells except for the blank.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Binding and Washing: Wash the plate to remove unbound reagents. The biotin-labeled DNA synthesized by the RT will bind to the streptavidin-coated wells.

-

Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate at 37°C for 1 hour.

-

Washing: Wash the plate to remove unbound antibody.

-

Detection: Add the ABTS substrate and incubate at room temperature until a color change is observed. Stop the reaction with the stop solution.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Quantitative Data Summary

As previously stated, there is a lack of specific quantitative data for this compound in the public domain. The tables below are provided as templates for how to present such data once it is generated through the experimental protocols outlined above.

Table 2: Template for HIV-1 Reverse Transcriptase Inhibition Data

| Compound | IC₅₀ (µM) |

| This compound | TBD |

| Nevirapine (Control) | TBD |

Table 3: Template for Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 | This compound | TBD |

| HeLa | This compound | TBD |

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential across a range of therapeutic areas. While direct evidence of its mechanism of action is currently unavailable, the existing literature on thiourea derivatives provides a strong foundation for targeted investigation. The primary hypothesized mechanisms include the inhibition of HIV-1 reverse transcriptase and various anticancer activities through enzyme inhibition and induction of apoptosis.

The experimental protocols detailed in this guide offer a clear path for elucidating the specific biological activities and mechanisms of action of this compound. Future research should focus on a systematic screening of this compound against a panel of relevant enzymes and cancer cell lines to generate the much-needed quantitative data. Such studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a lead for novel therapeutics.

References

- 1. This compound | 206761-87-7 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 206761-87-7 [amp.chemicalbook.com]

- 4. Piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 1-(2-Piperidinoethyl)-2-thiourea: An In-depth Technical Guide

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the thiourea backbone (S=C(N)₂) allows for diverse chemical modifications, leading to compounds with potential therapeutic applications, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The incorporation of a piperidine ring, a common motif in many pharmaceuticals, can further influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide explores the potential biological activities of 1-(2-Piperidinoethyl)-2-thiourea by examining the established activities of its structural analogs.

Physicochemical Properties

While biological data is scarce, some predicted physicochemical properties of this compound are available.

| Property | Value |

| Molecular Formula | C₈H₁₇N₃S |

| Molecular Weight | 187.31 g/mol |

| Melting Point | 107 °C[1] |

| Boiling Point | 307.7 °C at 760 mmHg[1] |

| LogP | 1.33460[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 3[1] |

Potential Biological Activities

Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological activities:

Anticancer Activity

Thiourea derivatives containing piperidine rings have demonstrated significant potential as anticancer agents.[2][3][4] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many thiourea derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds may halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

-

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as protein tyrosine kinases and histone deacetylases (HDACs).

Supporting Evidence from Analogs:

A number of studies have highlighted the anticancer potential of piperidine-containing thiourea derivatives against various cancer cell lines, including breast, colon, and lung cancer.[3][5]

Quantitative Data from Anticancer Studies of Piperidine-Thiourea Analogs:

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavonol-piperidine thiourea (Q23) | Phytophthora capsici (fungus) | 6.68 µg/mL | [6][7] |

| Piperidine-thiosemicarbazide derivative | Various bacteria and fungi | - | [8] |

| Piperazine-thiourea derivative | Acinetobacter baumannii | 1.56 - 6.25 | [9] |

Note: The table includes data from various piperidine-containing thiourea analogs, as direct data for this compound is unavailable. The activities and cell lines are diverse, indicating the broad potential of this class of compounds.

Antimicrobial Activity

The thiourea scaffold is also associated with potent antimicrobial properties. The incorporation of a piperidine moiety can enhance this activity against a range of bacterial and fungal pathogens.[10]

Potential Mechanisms of Action:

-

Disruption of Cell Membrane Integrity: Thiourea derivatives may interfere with the structure and function of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: These compounds could inhibit enzymes vital for microbial metabolism and survival.

-

Interference with Biofilm Formation: Some analogs have been shown to prevent the formation of biofilms, which are protective communities of microorganisms that are often resistant to antibiotics.

Supporting Evidence from Analogs:

Studies on various piperidine-thiourea derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8][10] For instance, certain novel thiosemicarbazides bearing a piperidine moiety have been synthesized and shown to possess significant antibacterial and antifungal activities.[8]

Quantitative Data from Antimicrobial Studies of Piperidine-Thiourea Analogs:

| Compound/Analog | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |

| Piperidine derivative 1 | Staphylococcus aureus | - | [10] |

| Piperidine derivative 2 | Escherichia coli | - | [10] |

| Piperazine-derived thioureas | Colistin-resistant Acinetobacter baumannii | MIC: 1.56 to 6.25 µM | [9] |

| Flavonol-piperidine thiourea (Q24) | Xanthomonas axonopodis pv. citri | EC₅₀: 5.13 µg/mL | [7] |

Note: MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half maximal effective concentration) values indicate the potency of the antimicrobial effect.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound, based on protocols used for similar compounds.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antimicrobial Activity - Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Potential Signaling Pathway for Anticancer Activity

Caption: Postulated anticancer signaling pathway for piperidine-thiourea derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on structurally similar thiourea derivatives containing a piperidine moiety provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The structural combination of the thiourea core and the piperidine ring suggests that this compound could interact with various biological targets, leading to a range of therapeutic effects. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for future research into this and other related compounds. Further synthesis and rigorous biological evaluation are necessary to elucidate the specific activities and therapeutic potential of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

Navigating the Solubility Landscape of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Piperidinoethyl)-2-thiourea, a compound of interest in contemporary medicinal chemistry. Due to a lack of publicly available, quantitative solubility data for this specific molecule, this document outlines established experimental protocols for determining solubility, using data from the parent compound, thiourea, as a surrogate for illustrative purposes. Furthermore, this guide presents a generalized workflow for solubility assessment and discusses the factors influencing the solubility of thiourea derivatives. This information is intended to equip researchers with the necessary framework to conduct their own solubility studies and to facilitate the progression of drug development and related research activities.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 206761-87-7, belongs to the class of disubstituted thioureas. Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry due to their diverse pharmacological activities. The inclusion of a piperidine moiety can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. Understanding the solubility of this compound in various solvents is a critical first step in its preclinical development, impacting formulation, bioavailability, and route of administration.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 206761-87-7 |

| Molecular Formula | C₈H₁₇N₃S |

| Molecular Weight | 187.31 g/mol |

| Melting Point | 107-113 °C |

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible scientific literature. However, to illustrate the expected data presentation, the following table summarizes the mole fraction solubility of the parent compound, thiourea, in several common solvents at various temperatures, as determined by the static gravimetric method. This data provides a foundational understanding of how a thiourea core's solubility behaves in different solvent environments.

Table 1: Illustrative Mole Fraction Solubility of Thiourea in Various Solvents

| Temperature (K) | Methanol | Water | Acetone | Ethanol | n-Propanol |

| 283.15 | 0.0412 | 0.0235 | 0.0129 | 0.0108 | 0.0075 |

| 288.15 | 0.0495 | 0.0286 | 0.0155 | 0.0132 | 0.0091 |

| 293.15 | 0.0589 | 0.0347 | 0.0185 | 0.0159 | 0.0110 |

| 298.15 | 0.0701 | 0.0421 | 0.0221 | 0.0191 | 0.0132 |

| 303.15 | 0.0833 | 0.0509 | 0.0263 | 0.0228 | 0.0158 |

| 308.15 | 0.0988 | 0.0613 | 0.0313 | 0.0272 | 0.0188 |

| 313.15 | 0.1169 | 0.0736 | 0.0372 | 0.0324 | 0.0224 |

| 318.15 | 0.1381 | 0.0881 | 0.0441 | 0.0385 | 0.0266 |

| 323.15 | 0.1630 | 0.1051 | 0.0522 | 0.0457 | 0.0317 |

Note: This data is for the parent compound, thiourea, and is provided for illustrative purposes only. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly used experiments to determine the solubility of a solid compound in a liquid solvent.

Static Gravimetric Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in a known mass of the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath (±0.1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials

Procedure:

-

Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle for at least 4 hours at the constant temperature.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtrate to determine the mass of the saturated solution.

-

Evaporate the solvent from the vial under vacuum or in a drying oven until a constant weight of the dissolved solid is achieved.

-

The mass of the dissolved this compound and the mass of the solvent are then used to calculate the solubility (e.g., in g/100g solvent, molality, or mole fraction).

Synthetic Method

The synthetic method involves visually observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Materials:

-

This compound

-

Selected solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with temperature control (±0.1 °C)

-

Calibrated thermometer or temperature probe

-

Light source and detector (optional, for automated systems)

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

While stirring, slowly increase the temperature of the circulating bath.

-

Visually observe the solution for the complete disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

-

To ensure accuracy, the temperature can then be slowly decreased to observe the point of recrystallization.

-

Repeat this procedure for different compositions of solute and solvent to determine the solubility over a range of temperatures.

Visualizations

The following diagrams illustrate the generalized workflow for determining solubility and a conceptual representation of factors that may influence the solubility of this compound.

Caption: Generalized workflow for the gravimetric determination of solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct experimental solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers to determine these crucial parameters. The detailed experimental protocols for the static gravimetric and synthetic methods offer practical approaches for generating reliable solubility data. The illustrative data for thiourea serves as a useful, albeit preliminary, reference. A thorough understanding and experimental determination of the solubility of this compound are indispensable for its continued investigation and potential development as a therapeutic agent. Future studies should focus on systematically evaluating its solubility in a range of pharmaceutically relevant solvents and at various pH conditions to build a comprehensive solubility profile.

Spectroscopic and Synthetic Profile of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Piperidinoethyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development, notably as a reagent in the study of antitumor agents.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. It also outlines detailed experimental protocols for its synthesis and characterization.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | 1-(2-(Piperidin-1-yl)ethyl)thiourea | [3] |

| CAS Number | 206761-87-7 | [1] |

| Molecular Formula | C₈H₁₇N₃S | [1][3] |

| Molecular Weight | 187.31 g/mol | [3] |

| Exact Mass | 187.11431873 u | [1] |

| Melting Point | 107-113 °C | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with published data for similar thiourea and piperidine-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | br s | 1H | NH -CS |

| ~ 5.8 - 6.2 | br s | 2H | CS-NH₂ |

| ~ 3.5 - 3.7 | q | 2H | NH-CH₂ -CH₂ |

| ~ 2.6 - 2.8 | t | 2H | NH-CH₂-CH₂ |

| ~ 2.4 - 2.6 | t | 4H | Piperidine (α-CH₂) |

| ~ 1.5 - 1.7 | m | 4H | Piperidine (β-CH₂) |

| ~ 1.4 - 1.5 | m | 2H | Piperidine (γ-CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 183 | C =S (Thiourea) |

| ~ 57 - 59 | NH-CH₂-C H₂ |

| ~ 54 - 56 | Piperidine (α-C H₂) |

| ~ 42 - 44 | NH-C H₂-CH₂ |

| ~ 25 - 27 | Piperidine (β-C H₂) |

| ~ 23 - 25 | Piperidine (γ-C H₂) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3450 | Medium | N-H stretching (thiourea) |

| 2850 - 3000 | Strong | C-H stretching (aliphatic) |

| ~ 1620 | Medium | N-H bending (thiourea) |

| 1480 - 1580 | Strong | C-N stretching (thiourea) |

| ~ 1100 - 1300 | Strong | C=S stretching (thiourea) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Proposed Fragment Ion | Notes |

| 188.1221 | [M+H]⁺ | Molecular ion peak |

| 171.10 | [M-NH₃+H]⁺ | Loss of ammonia |

| 98.11 | [C₆H₁₂N]⁺ | Piperidinemethyl cation |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine fragment |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis involves the reaction of 2-(piperidin-1-yl)ethan-1-amine with an isothiocyanate reagent.[4] A common laboratory-scale synthesis is outlined below:

-

Preparation of Isothiocyanate: 2-(Piperidin-1-yl)ethan-1-amine hydrochloride is dissolved in a biphasic mixture of chloroform and aqueous sodium bicarbonate. Thiophosgene is added dropwise at 0°C with vigorous stirring. The reaction is monitored by TLC.

-

Reaction with Ammonia: After completion, the organic layer containing the intermediate, 1-(2-isothiocyanatoethyl)piperidine, is separated, dried, and concentrated under reduced pressure. The crude isothiocyanate is then dissolved in methanol, and a solution of ammonia in methanol is added.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are averaged for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal). Identify and label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Mandatory Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

A Comprehensive Technical Review of 1-(2-Piperidinoethyl)-2-thiourea and Its Analogs for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of a promising class of compounds.

This technical guide provides a comprehensive literature review of 1-(2-Piperidinoethyl)-2-thiourea and its analogs, targeting researchers, scientists, and professionals in drug development. This document summarizes the current state of knowledge on the synthesis, chemical properties, and diverse biological activities of these compounds, presenting quantitative data in structured tables and outlining key experimental methodologies.

Introduction

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a piperidine moiety, a common scaffold in many pharmaceuticals, can enhance the pharmacokinetic and pharmacodynamic properties of these molecules. The hybrid structure of this compound, combining both the thiourea and piperidine pharmacophores, presents a promising scaffold for the development of novel therapeutic agents. This review delves into the existing scientific literature to provide a detailed overview of this compound and its structural analogs.

Synthesis and Chemical Properties

The fundamental synthesis of this compound and its N'-substituted analogs typically involves the reaction of an amine with an isothiocyanate.

General Synthesis of N'-Substituted this compound Analogs

The most common and versatile method for synthesizing N'-substituted this compound analogs is the nucleophilic addition of 1-(2-aminoethyl)piperidine to an appropriate isothiocyanate. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the N' position of the thiourea moiety.

Experimental Protocol: General Synthesis of N'-Substituted this compound Analogs

-

Materials: 1-(2-aminoethyl)piperidine, substituted isothiocyanate (e.g., phenyl isothiocyanate, alkyl isothiocyanate), and a suitable solvent (e.g., ethanol, dichloromethane, or tetrahydrofuran).

-

Procedure: To a solution of 1-(2-aminoethyl)piperidine (1.0 equivalent) in the chosen solvent, the substituted isothiocyanate (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired N'-substituted this compound analog.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

A specific method for the synthesis of the parent compound, this compound, involves the reaction of 2-piperidinoethyl isothiocyanate with ammonia.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Piperidinoethyl isothiocyanate, ammonia solution in methanol.

-

Procedure: 2-Piperidinoethyl isothiocyanate is dissolved in a methanolic solution of ammonia. The reaction mixture is stirred for approximately 12 hours.

-

Work-up and Purification: The solvent is evaporated under reduced pressure, and the resulting residue is purified to yield this compound.

Biological Activities and Quantitative Data

While extensive research on the specific biological profile of this compound is limited, studies on its analogs have revealed a wide range of promising activities, including anticancer, antifungal, and antibacterial effects. It is worth noting that in one study, the parent compound N-[2-(1-piperidine)ethyl]-N'-[2-(pyridyl)] thiourea showed no anti-HIV activity at concentrations up to 100 µM.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines. The introduction of different substituents on the thiourea nitrogen allows for the fine-tuning of their anticancer activity.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-Disubstituted Thioureas | SW480 (Colon) | 1.5 - 8.9 | [1] |

| SW620 (Colon) | 1.5 - 8.9 | [1] | |

| PC3 (Prostate) | 1.5 - 8.9 | [1] | |

| K-562 (Leukemia) | 1.5 - 8.9 | [1] |

Antifungal and Antibacterial Activity

Analogs of this compound have demonstrated significant activity against various plant and human pathogens. Flavonol and thiazolidinone derivatives incorporating the piperidine-ethyl-thiourea scaffold have shown particular promise.

| Compound Class | Pathogen | Activity | Value (µg/mL) | Reference |

| Flavonol-piperidine thiourea | Phytophthora capsici | EC₅₀ | 6.68 | [2] |

| Flavonol-piperidine thiourea | Xanthomonas axonopodis pv. citri | EC₅₀ | 5.13 | [2] |

| Thiazolidinone derivatives | Rhodotorula sp. | MIC & MFC | 16.5 | [3] |

Enzyme Inhibition

The thiourea scaffold is known to interact with various enzymes. Analogs of this compound have been investigated as inhibitors of several key enzymes.

-

Human Phosphoglycerate Dehydrogenase (PHGDH): Piperazine-1-thiourea based derivatives have been identified as inhibitors of PHGDH, an enzyme involved in serine biosynthesis and cancer metabolism.[4]

-

Nitric Oxide Synthase (NOS): N,N′-disubstituted thiourea derivatives have been shown to inhibit both neuronal NOS (nNOS) and inducible NOS (iNOS), suggesting their potential in neurological disorders.[4]

-

Urease: Thiourea derivatives have demonstrated inhibitory activity against the urease enzyme.[5]

Mechanism of Action

The precise mechanism of action for this compound and its analogs is not yet fully elucidated and likely varies depending on the specific biological target. For the broader class of thiourea derivatives, several mechanisms have been proposed:

-

Enzyme Inhibition: As highlighted above, these compounds can directly interact with the active sites of various enzymes, modulating their activity.

-

Disruption of Cellular Membranes: Some analogs have been shown to disrupt the integrity of fungal cell membranes.

-

Induction of Oxidative Stress: Certain derivatives can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

-

Interference with Signaling Pathways: The inhibition of enzymes like PHGDH and NOS indicates an interference with cellular signaling and metabolic pathways.

Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound and its analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic accessibility of this scaffold allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. While significant progress has been made in exploring the anticancer, antifungal, and enzyme inhibitory potential of these compounds, further research is warranted in several key areas:

-

Elucidation of Specific Mechanisms of Action: Detailed studies are needed to identify the precise molecular targets and signaling pathways for the most potent analogs.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results need to be validated in animal models to assess their therapeutic potential and pharmacokinetic profiles.

-

Expansion of Biological Screening: The diverse activities of thiourea and piperidine suggest that these compounds should be screened against a broader range of biological targets.

-

Development of More Potent and Selective Analogs: Continued medicinal chemistry efforts are crucial to optimize the potency and selectivity of these compounds for specific therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 206761-87-7 [amp.chemicalbook.com]

- 3. This compound | 206761-87-7 | Benchchem [benchchem.com]

- 4. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

discovery and history of 1-(2-Piperidinoethyl)-2-thiourea

An In-depth Technical Guide on 1-(2-Piperidinoethyl)-2-thiourea: Discovery, Synthesis, and Application in Anticancer Drug Development

This technical guide provides a comprehensive overview of the chemical compound this compound, focusing on its synthesis, history, and its application as a key reagent in the development of advanced anticancer agents derived from the natural product Oridonin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

The specific historical details of the initial discovery and synthesis of this compound (CAS No. 206761-87-7) are not extensively documented in dedicated primary scientific literature. The compound is primarily recognized and utilized as a valuable synthetic intermediate or reagent.[1] Its importance stems from the strategic combination of two key pharmacophores: the thiourea core and the piperidine ring.

The thiourea moiety is a versatile functional group known for its ability to engage in hydrogen bonding and chelate metal ions, which is crucial for interacting with biological targets like enzymes.[2] The piperidine ring is a common heterocyclic system in many pharmaceuticals, often incorporated to improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2] The ethyl linker provides conformational flexibility, allowing for optimal binding to target sites. The primary application noted for this compound is as a reagent in the synthesis of antitumor oridonin analogs that feature a thiazole-fused A-ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 206761-87-7 |

| Molecular Formula | C₈H₁₇N₃S |

| Molecular Weight | 187.31 g/mol |

| Melting Point | 107 °C |

| Boiling Point | 307.7 °C at 760 mmHg |

| Density | 1.107 g/cm³ |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

(Data sourced from LookChem)[1]

Application in Anticancer Agent Synthesis

This compound serves as a critical building block for creating novel derivatives of Oridonin, a natural diterpenoid with known anticancer properties.[3][4] By reacting this thiourea with a modified Oridonin precursor, a nitrogen-rich thiazole ring can be fused to the core structure. This modification has been shown to significantly enhance the antiproliferative activity of the parent compound against various cancer cell lines and improve its aqueous solubility, a key factor for drug development.[3]

Quantitative Data: Antiproliferative Activity of Resulting Analogs

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of representative thiazole-fused Oridonin analogs synthesized using various thioureas. The data demonstrates the enhanced potency of these derivatives compared to the parent compound, Oridonin. The analogs shown are structurally analogous to the product that would be formed using this compound.

| Compound | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | PANC-1 (Pancreatic) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| Oridonin (Parent) | 3.4 ± 0.3 | > 19 | 7.3 ± 0.5 | 8.1 ± 0.6 |

| Analog 5 (from Thiourea) | 1.4 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.2 | 2.5 ± 0.2 |

| Analog 8 (from Methylthiourea) | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.1 | 1.9 ± 0.2 |

| Analog 14 (from Ethylthiourea) | 0.3 ± 0.04 | 0.5 ± 0.05 | 0.8 ± 0.09 | 1.2 ± 0.1 |

(Data adapted from Ding, C. et al., Journal of Medicinal Chemistry, 2013)[3]

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible and common method for synthesizing the title compound from its corresponding amine.

-

Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.1 equivalents) in acetone is added dropwise to a suspension of ammonium thiocyanate (1.2 equivalents) in acetone. The mixture is stirred at room temperature for 15-20 minutes.

-

Thiourea Formation: To the freshly prepared solution of benzoyl isothiocyanate, a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 equivalent) in acetone is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Hydrolysis: The resulting N-benzoyl-N'-(2-piperidinoethyl)thiourea intermediate is collected and hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2.5 equivalents) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Purification: The reaction mixture is cooled, and the pH is adjusted to neutral using hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of a Thiazole-Fused Oridonin Analog

This protocol is adapted from the work of Ding et al.[3] and describes the reaction of a key Oridonin intermediate with a thiourea derivative to form the final active compound.

-

Reaction Setup: To a solution of the Oridonin-derived α-bromoketone precursor (1.0 equivalent) in absolute ethanol (0.02 M), this compound (1.5 equivalents) is added.

-

Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for 3-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a mixture of dichloromethane and water. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Final Product: The crude product is purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the desired 2-(piperidinoethylamino)-thiazole-fused Oridonin analog.

In Vitro Antiproliferative MTT Assay

This protocol outlines the method used to determine the IC₅₀ values of the synthesized Oridonin analogs.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The cells are treated with the synthesized Oridonin analogs at various concentrations (typically ranging from 0.01 µM to 100 µM) in fresh medium. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours under the same conditions.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value, defined as the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from an Oridonin precursor to a potent, thiazole-fused anticancer analog using this compound.

Apoptotic Signaling Pathway

The synthesized Oridonin analogs exert their anticancer effects primarily by inducing apoptosis (programmed cell death). The diagram below outlines the intrinsic apoptotic pathway, a common mechanism activated by these compounds.[5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 206761-87-7 | Benchchem [benchchem.com]

- 3. Novel Nitrogen-Enriched Oridonin Analogs with Thiazole-Fused A-Ring: Protecting Group-Free Synthesis, Enhanced Anticancer Profile, and Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel nitrogen-enriched oridonin analogues with thiazole-fused A-ring: protecting group-free synthesis, enhanced anticancer profile, and improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory: A Proposed In-Vitro Screening Strategy for 1-(2-Piperidinoethyl)-2-thiourea

Disclaimer: Publicly available scientific literature lacks specific in-vitro screening data for the compound 1-(2-Piperidinoethyl)-2-thiourea. This technical guide, therefore, presents a comprehensive, proposed preliminary in-vitro screening plan based on the known biological activities of structurally related thiourea and piperidine-containing compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a strategic roadmap for researchers and drug development professionals.

Introduction

Thiourea derivatives represent a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The incorporation of a piperidine moiety can enhance a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, and contribute to receptor binding.[1] The compound this compound, which strategically combines these two key pharmacophores, presents a compelling candidate for in-vitro screening to uncover its therapeutic potential. This document outlines a proposed multi-tiered screening cascade designed to comprehensively evaluate its preliminary biological activity.

Proposed Therapeutic Areas for Investigation

Based on the established activities of analogous compounds, the preliminary in-vitro screening of this compound should focus on the following key areas:

-

Anticancer Activity: Thiourea derivatives have shown significant cytotoxic effects against various cancer cell lines.[2][3]

-

Antimicrobial Activity: The thiourea scaffold is a common feature in compounds with antibacterial and antifungal properties.[4][5]

-

Enzyme Inhibition: The ability of the thiourea backbone to chelate metal ions, crucial for the function of many enzymes, makes it a promising candidate for enzyme inhibition studies.[1][6]

Proposed In-Vitro Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad cytotoxicity assessments and progressing to more specific antimicrobial and enzyme inhibition assays.

Caption: Proposed experimental workflow for in-vitro screening.

Data Presentation: Hypothetical Screening Results

The following tables illustrate how quantitative data from the proposed screening assays could be structured for clear comparison.

Table 1: Hypothetical Cytotoxicity Screening Results (MTT Assay)

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | Breast | 25.5 | 1.2 |

| A549 | Lung | 42.1 | 2.5 |

| HCT116 | Colon | 15.8 | 0.8 |

| HEK293 | Normal Kidney | > 100 | 5.0 |

Table 2: Hypothetical Antimicrobial Screening Results (MIC Assay)

| Microbial Strain | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |

| Staphylococcus aureus | Gram-positive | 32 | 1 |

| Escherichia coli | Gram-negative | 64 | 0.5 |

| Candida albicans | Fungal | 16 | 2 |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Viability (MTT) Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer and normal cell lines by 50% (IC50).

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for a typical MTT cytotoxicity assay.